molecular formula C21H20ClNO5S2 B4297269 N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE

N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE

Cat. No.: B4297269
M. Wt: 466.0 g/mol
InChI Key: NICATWXSJHFSTH-UHFFFAOYSA-N
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Description

N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE is a complex organic compound characterized by the presence of a sulfonamide group, a chlorophenyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE typically involves multiple steps. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxy-5-isopropylphenylamine under basic conditions to form the intermediate sulfonamide. This intermediate is then reacted with benzenesulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The chlorophenyl group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-chlorophenyl)sulfonyl]phenyl}benzenesulfonamide
  • N-{3-[(4-bromophenyl)sulfonyl]-4-hydroxy-5-isopropylphenyl}benzenesulfonamide
  • N-{3-[(4-methylphenyl)sulfonyl]-4-hydroxy-5-isopropylphenyl}benzenesulfonamide

Uniqueness

N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE is unique due to the presence of both a hydroxyl group and a chlorophenyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-5-propan-2-ylphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO5S2/c1-14(2)19-12-16(23-30(27,28)18-6-4-3-5-7-18)13-20(21(19)24)29(25,26)17-10-8-15(22)9-11-17/h3-14,23-24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICATWXSJHFSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE
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N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE
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N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE
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N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE
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N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE
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N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE

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